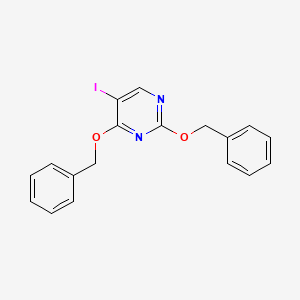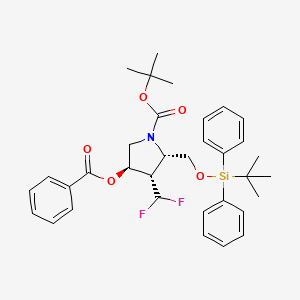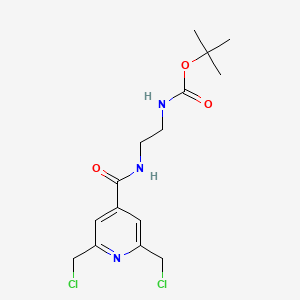
tert-Butyl (2-(2,6-bis(chloromethyl)isonicotinamido)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(2,6-bis(chloromethyl)isonicotinamido)ethyl)carbamate: is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a tert-butyl carbamate group and a bis(chloromethyl)isonicotinamido moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2,6-bis(chloromethyl)isonicotinamido)ethyl)carbamate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2,6-bis(chloromethyl)isonicotinic acid with tert-butyl carbamate under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (2-(2,6-bis(chloromethyl)isonicotinamido)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl (2-(2,6-bis(chloromethyl)isonicotinamido)ethyl)carbamate can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to undergo specific chemical reactions makes it a candidate for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new materials with specific characteristics .
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(2,6-bis(chloromethyl)isonicotinamido)ethyl)carbamate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparación Con Compuestos Similares
tert-Butyl isocyanide: An organic compound with a similar tert-butyl group but different functional properties.
tert-Butyl carbamate: Another compound with a tert-butyl carbamate group, used in various chemical applications.
Uniqueness: This sets it apart from other tert-butyl carbamate derivatives .
Propiedades
Fórmula molecular |
C15H21Cl2N3O3 |
|---|---|
Peso molecular |
362.2 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[[2,6-bis(chloromethyl)pyridine-4-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C15H21Cl2N3O3/c1-15(2,3)23-14(22)19-5-4-18-13(21)10-6-11(8-16)20-12(7-10)9-17/h6-7H,4-5,8-9H2,1-3H3,(H,18,21)(H,19,22) |
Clave InChI |
RYRABQCVJOSVNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=NC(=C1)CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


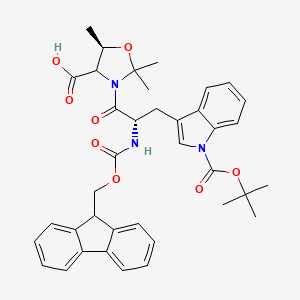

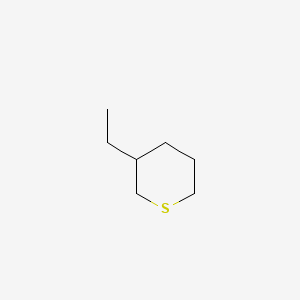
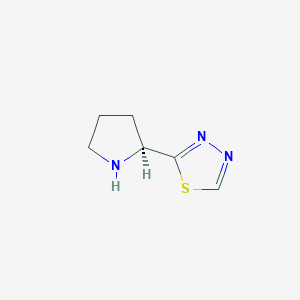

![2-(Methoxymethyl)imidazo[1,2-A]pyrimidine](/img/structure/B13099562.png)
![4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099567.png)
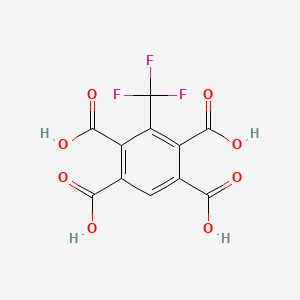
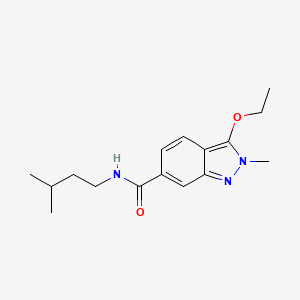
![Imidazo[1,5-a][1,3,5]triazine](/img/structure/B13099584.png)

![3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B13099602.png)
